3-Chloro-5-ethylphenol
Description
The ethyl group’s electron-donating nature may enhance lipophilicity, influencing its interaction with biological membranes or organic solvents .
Properties
Molecular Formula |
C8H9ClO |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
3-chloro-5-ethylphenol |
InChI |
InChI=1S/C8H9ClO/c1-2-6-3-7(9)5-8(10)4-6/h3-5,10H,2H2,1H3 |
InChI Key |
TVXPDDBBCZWBIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-ethylphenol can be synthesized through several methods, including nucleophilic aromatic substitution. In this process, a suitable precursor such as 3-chlorophenol undergoes substitution with an ethyl group under specific reaction conditions. The reaction typically involves the use of strong bases and high temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of 5-ethylphenol. This method ensures a high yield of the desired product and is cost-effective for large-scale production. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride, under controlled conditions to prevent over-chlorination .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3-Chloro-5-ethylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with various biological molecules, affecting their function. The chlorine atom and ethyl group influence the compound’s reactivity and its ability to penetrate biological membranes. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Key Findings :
- Lipophilicity : Ethyl and trifluoromethyl groups enhance lipid solubility compared to methoxy or hydroxyl groups, impacting bioavailability and environmental persistence.
- Reactivity : Electron-withdrawing groups (e.g., –CF₃) increase electrophilicity at the aromatic ring, favoring substitution reactions, whereas ethyl groups may sterically hinder such reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
